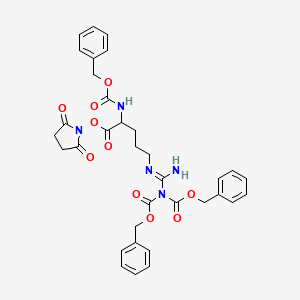

Z-D-Arg(Z)-OSu

Description

Structure

2D Structure

Properties

CAS No. |

200191-86-2 |

|---|---|

Molecular Formula |

C34H35N5O10 |

Molecular Weight |

673.68 |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate |

InChI |

InChI=1S/C34H35N5O10/c35-31(38(33(44)47-22-25-13-6-2-7-14-25)34(45)48-23-26-15-8-3-9-16-26)36-20-10-17-27(30(42)49-39-28(40)18-19-29(39)41)37-32(43)46-21-24-11-4-1-5-12-24/h1-9,11-16,27H,10,17-23H2,(H2,35,36)(H,37,43) |

SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCCN=C(N)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Z D Arg Z Osu and Its Strategic Incorporation into Peptides

Synthetic Pathways for Z-D-Arginine Derivatives

The synthesis of Z-D-Arg(Z)₂-OSu is a multi-step process that begins with the selective protection of the various functional groups of the D-arginine amino acid. This ensures that subsequent coupling reactions occur at the desired positions, preventing unwanted side reactions and preserving chiral integrity.

Preparation of N-Alpha-Benzyloxycarbonyl-D-Arginine

The initial step in the synthesis is the protection of the alpha-amino (Nα) group of D-arginine. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for this purpose due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis.

The standard procedure involves the Schotten-Baumann reaction, where D-arginine is reacted with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. chembk.com The reaction is typically performed in a biphasic system, such as dioxane and water, with a base like sodium bicarbonate or sodium hydroxide (B78521) to maintain a pH between 9 and 10. Maintaining a low temperature (0–5°C) is crucial to minimize the risk of racemization. After the reaction, the resulting Nα-benzyloxycarbonyl-D-arginine (Z-D-Arg-OH) is isolated.

| Parameter | Condition | Purpose |

| Reagent | Benzyl Chloroformate (Cbz-Cl) | Introduces the Z protecting group |

| Solvent | Dioxane/Water mixture | Dissolves both reactants |

| Base | Sodium Bicarbonate / NaOH | Maintains alkaline pH for the reaction |

| Temperature | 0–5°C | Minimizes racemization |

Side-Chain Protection Strategies for the Guanidino Moiety of D-Arginine

The guanidino group in the side chain of arginine is strongly basic (pKa ≈ 12.5) and highly nucleophilic, necessitating protection during peptide synthesis to prevent undesirable side reactions such as deguanidination or δ-lactam formation. ug.edu.pl While various protecting groups exist, the benzyloxycarbonyl (Z) group can also be used to protect the guanidino function. This leads to the formation of Nω,Nω'-di(benzyloxycarbonyl)-D-arginine derivatives, denoted as Arg(Z)₂.

The introduction of two Z groups onto the guanidino moiety effectively suppresses its basicity and nucleophilicity. The resulting protected amino acid is Nα-benzyloxycarbonyl-Nω,Nω'-di(benzyloxycarbonyl)-D-arginine, or Z-D-Arg(Z)₂-OH. peptide.com While effective, the simultaneous removal of three Z groups later in the synthesis requires harsh conditions, which has led to the development of other protecting groups for the guanidino side chain that offer orthogonal removal strategies.

Table of Common Guanidino Protecting Groups:

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

| Benzyloxycarbonyl | Z | Strong acid (HBr/AcOH), Hydrogenolysis | Classic protecting group, used in Z-D-Arg(Z)₂-OH |

| Tosyl | Tos | Strong acid (HF, TFMSA) | Provides good protection, but requires harsh cleavage |

| Nitro | NO₂ | Catalytic hydrogenation, Reduction (e.g., SnCl₂) nih.gov | Historically used, can be removed under specific reductive conditions nih.gov |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Mild acid (e.g., TFA) nih.govrsc.org | Commonly used in Fmoc-based solid-phase peptide synthesis (SPPS) nih.govrsc.org |

| Trityl | Trt | Very mild acid conditions google.com | Acid-labile group offering orthogonal removal google.com |

Formation of the N-Hydroxysuccinimide Ester from Z-D-Arg(Z)₂-OH

To facilitate peptide bond formation, the carboxylic acid group of the protected arginine derivative, Z-D-Arg(Z)₂-OH, must be activated. One of the most common methods of activation is its conversion into an N-hydroxysuccinimide (NHS) ester. amerigoscientific.com These esters, denoted with the suffix "-OSu", are stable enough to be isolated and stored, yet sufficiently reactive to couple with a free amino group under mild conditions. amerigoscientific.combachem.com

The synthesis of Z-D-Arg(Z)₂-OSu is typically achieved by reacting Z-D-Arg(Z)₂-OH with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC). amerigoscientific.comresearchgate.net The reaction is usually carried out in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net The DCC activates the carboxyl group, which is then attacked by the hydroxyl group of HOSu, forming the NHS ester and dicyclohexylurea (DCU) as a byproduct, which precipitates out of the solution and can be removed by filtration. amerigoscientific.com

Solution-Phase Peptide Synthesis (SPPS) Utilizing Z-D-Arg(Z)₂-OSu

Z-D-Arg(Z)₂-OSu is a valuable building block in solution-phase peptide synthesis (LPPS), a method well-suited for large-scale production where intermediates can be purified at each step. bachem.combachem.com

Active Ester Coupling Mechanisms and Optimization for Arginine Residues

The use of an active ester like Z-D-Arg(Z)₂-OSu is a cornerstone of many peptide coupling strategies. google.com The coupling reaction involves the nucleophilic attack of the free amino group of an amino acid or peptide on the carbonyl carbon of the NHS ester. This results in the formation of a new peptide (amide) bond and the release of N-hydroxysuccinimide as a water-soluble byproduct, which simplifies purification. amerigoscientific.com

The reaction is typically performed in an aprotic organic solvent such as DMF or N,N-dimethylacetamide. google.com The presence of the bulky and electron-withdrawing protecting groups on the arginine side chain can sterically hinder the coupling reaction. iris-biotech.de Therefore, optimization may be required, which can include adjusting the reaction temperature, concentration, and time. While the unprotonated guanidinium (B1211019) group itself can be nucleophilic, the di-Z protection scheme effectively prevents it from participating in side reactions. ug.edu.plnih.gov

Segment Condensation Approaches Incorporating Z-D-Arg(Z)₂-OSu

Solution-phase synthesis often employs a segment condensation (or fragment condensation) strategy, where smaller, protected peptide fragments are synthesized independently and then coupled together to form the final, larger peptide. bachem.comgoogle.com This convergent approach can be more efficient for producing long peptides. bachem.com

Z-D-Arg(Z)₂-OSu can be incorporated as the N-terminal residue of a peptide fragment. This fragment, bearing a C-terminal carboxyl group, is then activated (e.g., as an NHS ester) for coupling with the N-terminus of another peptide segment. Alternatively, a peptide fragment with a free N-terminus can be coupled with an activated arginine derivative like Z-D-Arg(Z)₂-OSu. google.com This strategy was utilized in the synthesis of various complex peptides, where protected fragments are coupled in solution. nih.govresearchgate.net The choice of protecting groups and coupling strategy is critical to minimize racemization at the C-terminal residue of the activated peptide fragment, a known risk in segment condensation. thieme-connect.de

Control of Epimerization during Z-D-Arg(Z)-OSu Coupling Reactions

Epimerization, the unintended inversion of stereochemistry at the α-carbon of an amino acid, is a significant side reaction in peptide synthesis that can compromise the biological activity of the final peptide. nih.govresearchgate.net The risk of epimerization is particularly pronounced during the activation of the carboxylic acid group, a necessary step for peptide bond formation. nih.gov For this compound, controlling epimerization is crucial to ensure that the D-configuration of the arginine residue is maintained upon its incorporation into a growing peptide chain.

The primary mechanism for epimerization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. nih.govresearchgate.net The activation of the carboxy group of the protected amino acid can lead to the formation of this intermediate, which is susceptible to racemization. nih.gov Several factors influence the rate of epimerization:

Coupling Reagents and Additives: The choice of coupling reagent and the use of additives can significantly suppress epimerization. iris-biotech.depeptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives increase coupling efficiency and reduce racemization by forming active esters that are less prone to oxazolone (B7731731) formation. peptide.comuniurb.it Copper(II) chloride in conjunction with HOBt has also been shown to be an effective combination for suppressing racemization. peptide.com

Solvent Polarity: The polarity of the solvent used in the coupling reaction can affect the rate of epimerization. u-tokyo.ac.jp Polar solvents like dimethylformamide (DMF) can increase the rate of epimerization. u-tokyo.ac.jp

Temperature: Lowering the reaction temperature is a general strategy to suppress the rate of epimerization. u-tokyo.ac.jp

Base: The choice and concentration of the base used can influence epimerization. Sterically hindered bases, such as 2,4,6-collidine, have been shown to reduce racemization compared to others like diisopropylethylamine (DIPEA). mesalabs.com

Table 1: Factors Influencing Epimerization and Strategies for Control

| Factor | Influence on Epimerization | Control Strategy |

| Coupling Reagent | Can promote oxazolone formation. | Use of additives like HOBt, HOAt, or copper(II) chloride. peptide.comuniurb.it |

| Solvent | Polar solvents can increase the rate. | Use of less polar solvents where feasible. u-tokyo.ac.jp |

| Temperature | Higher temperatures increase the rate. | Conduct coupling reactions at lower temperatures. u-tokyo.ac.jp |

| Base | Can catalyze oxazolone formation. | Employ sterically hindered bases like 2,4,6-collidine. mesalabs.com |

Solid-Phase Peptide Synthesis (SPPS) Applications with this compound

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the chemical synthesis of peptides, where the growing peptide chain is anchored to an insoluble resin support. biosynth.combachem.com this compound can be effectively utilized in SPPS, provided that appropriate strategies are employed.

Adaptations for this compound in Fmoc/tBu or Boc/Bn SPPS Strategies

The two most common strategies in SPPS are the Fmoc/tBu and Boc/Bn strategies, named for the protecting groups used for the temporary protection of the α-amino group. biosynth.com

Fmoc/tBu Strategy: In this approach, the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is removed with a base (e.g., piperidine), while the side-chain protecting groups (like tBu, tert-butyl) and the resin linkage are cleaved with a strong acid (e.g., trifluoroacetic acid, TFA) at the end of the synthesis. iris-biotech.debachem.com The Z-groups on this compound are stable to the basic conditions used for Fmoc removal. However, they are also cleaved by the strong acid used for final deprotection and cleavage from the resin. thieme-connect.de Therefore, this compound can be incorporated in an Fmoc/tBu strategy where the Z-groups serve as the side-chain protection for the arginine residue.

Boc/Bn Strategy: This strategy employs the acid-labile Boc (tert-butyloxycarbonyl) group for Nα-protection, which is removed with a milder acid (like TFA), and more acid-stable side-chain protecting groups like benzyl (Bn) ethers and esters, which are typically removed by strong acids like hydrogen fluoride (B91410) (HF). biosynth.comresearchgate.net The Z-group is a benzyloxycarbonyl group and is compatible with this strategy, often being removed during the final strong acid cleavage step. thieme-connect.detotal-synthesis.com

Compatibility with Orthogonal Protecting Group Schemes

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific functional groups without affecting others. iris-biotech.defiveable.meresearchgate.net This is particularly important for the synthesis of complex peptides or for on-resin modifications. iris-biotech.de

The Z-group is considered part of the benzyl-based class of protecting groups, which are typically removed by hydrogenolysis or strong acids. total-synthesis.commasterorganicchemistry.com It is orthogonal to the base-labile Fmoc group and the very acid-labile groups like Mtt (methyltrityl), which can be removed with dilute TFA. iris-biotech.de This allows for a high degree of flexibility in synthetic design. For example, a peptide could be synthesized with an Fmoc-protected N-terminus, Z-protected arginine side chains, and an Mtt-protected lysine (B10760008) side chain. The Mtt group could be selectively removed on-resin to allow for specific modification of the lysine side chain, while the Fmoc and Z groups remain intact. iris-biotech.de

Resin Loading and Coupling Efficiency Considerations for Arginine Derivatives

The efficiency of SPPS is influenced by several factors, including the properties of the resin and the efficiency of the coupling reactions.

Resin Loading: The loading of a resin refers to the amount of the first amino acid attached per gram of resin. iris-biotech.de For long or difficult peptide sequences, a lower resin loading is often preferred to minimize aggregation and improve reaction kinetics. bachem.comresearchgate.net Polystyrene-based resins are common, and their swelling properties in solvents like DMF and DCM are crucial for the accessibility of reagents to the growing peptide chain. researchgate.net The loading capacity for resins used in Boc-SPPS is typically in the range of 0.2 to 1.6 mmol/g. google.com

Coupling Efficiency: The incorporation of arginine derivatives can sometimes be challenging. researchgate.net In some cases, multiple coupling steps may be necessary to achieve a satisfactory yield. researchgate.netnih.gov δ-Lactam formation, an intramolecular cyclization of the arginine side chain, is a potential side reaction that can reduce coupling efficiency. rsc.org The choice of coupling reagents and reaction conditions plays a significant role in maximizing coupling efficiency. iris-biotech.de Monitoring the completion of the coupling reaction is recommended, especially for difficult sequences. iris-biotech.de

Table 2: Resin and Coupling Considerations in SPPS

| Parameter | Description | Key Considerations |

| Resin Type | Solid support for peptide synthesis. | Polystyrene-based resins are common; swelling properties are important. researchgate.net |

| Resin Loading | Amount of initial amino acid per gram of resin. | Lower loading is often better for long or difficult sequences. bachem.comresearchgate.net |

| Coupling Reagents | Activate the carboxylic acid for amide bond formation. | Choice of reagent and additives affects efficiency and side reactions. iris-biotech.de |

| Coupling Efficiency | The extent to which the coupling reaction goes to completion. | Can be affected by the amino acid derivative; may require optimization. researchgate.netnih.gov |

Advanced Protecting Group Chemistry Relevant to this compound Synthesis and Use

The benzyloxycarbonyl (Z) group is a foundational protecting group in peptide chemistry, introduced by Bergmann and Zervas. total-synthesis.commasterorganicchemistry.com Its utility stems from its stability under a range of conditions and the specific methods available for its removal.

Differential Lability and Selective Deprotection of Z-Groups

The Z-group is a urethane-type protecting group that is stable to basic conditions and most nucleophiles. total-synthesis.commasterorganicchemistry.com Its removal is typically achieved through two primary methods:

Hydrogenolysis: Catalytic hydrogenation, often using palladium on carbon (Pd/C) and a hydrogen source, is a very mild method for cleaving Z-groups. total-synthesis.commasterorganicchemistry.com This method proceeds at neutral pH and is compatible with many other protecting groups. masterorganicchemistry.com

Acidolysis: The Z-group can also be cleaved by strong acids, such as HBr in acetic acid or liquid HF. thieme-connect.de This method is often used in the final deprotection step of a Boc/Bn synthesis. thieme-connect.de

The stability of the Z-group to basic conditions makes it orthogonal to the Fmoc group, which is a cornerstone of modern SPPS. masterorganicchemistry.comresearchgate.net Furthermore, the lability of the Z-group can be modulated. While it is generally stable to the milder acidic conditions used to remove Boc groups (e.g., TFA in DCM), prolonged exposure or stronger acidic conditions can lead to its cleavage. total-synthesis.com This differential lability allows for selective deprotection strategies in complex syntheses. For instance, a Boc group can be removed in the presence of a Z-group with careful control of the deprotection conditions. researchgate.net

Mitigation of Side Reactions during Deprotection of Guanidino-Protected Arginine

A primary challenge arises from the cleavage of sulfonyl-based protecting groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr). thermofisher.com The acid-catalyzed removal of these groups releases reactive sulfonylating agents and carbocations. rsc.org These can react with electron-rich side chains of amino acids such as tryptophan, tyrosine, cysteine, serine, and threonine. rsc.org A notable side reaction is the sulfonation of the tryptophan indole (B1671886) ring by by-products formed during the cleavage of Mtr, Pmc, and Pbf groups.

To counteract these undesirable reactions, a common strategy is the addition of "scavengers" to the cleavage cocktail. These are nucleophilic agents designed to trap the reactive cationic species before they can modify the peptide. google.com Thiol-based scavengers, such as ethanedithiol (EDT), are frequently employed for this purpose. google.com However, the choice of scavenger and cleavage conditions must be carefully optimized, as prolonged exposure to certain scavengers can lead to other modifications; for instance, EDT in TFA can cause dithioketal formation on tryptophan residues.

Another significant side reaction, particularly during the coupling step of a protected arginine, is the intramolecular cyclization to form a δ-lactam. nih.gov This reaction does not directly create an impurity in the final peptide sequence but results in the consumption of the activated arginine, leading to incomplete coupling and the formation of deletion peptides (des-Arg). nih.gov

Researchers have developed several strategies to minimize these side reactions, focusing on the choice of protecting groups, scavenger cocktails, and deprotection conditions.

Key Mitigation Strategies:

Optimized Scavenger Cocktails: The use of a mixture of scavengers is often necessary to trap the various reactive species generated. The composition of the cocktail depends on the specific amino acids present in the peptide sequence. thermofisher.com

Protecting Group Selection:

For tryptophan-containing peptides, the use of a Boc protecting group on the indole nitrogen of tryptophan, Fmoc-Trp(Boc)-OH, is strongly recommended to prevent side-chain modification during deprotection.

The Pbf group is often preferred for arginine protection as it is cleaved more rapidly than Mtr or Pmc, reducing the required exposure time to strong acids and facilitating easier scavenging of by-products. thermofisher.com

The nitro (NO2) protecting group has been re-evaluated and shown to effectively prevent δ-lactam formation due to its strong electron-withdrawing properties. mdpi.comnih.gov

Modified Deprotection Protocols:

For peptides containing multiple Arg(Mtr) or Arg(Pmc) residues, which require extended deprotection times, a two-stage cleavage procedure can be beneficial. thermofisher.com

A method for removing the NO2 group using tin(II) chloride (SnCl2) in mild acidic conditions has been developed, allowing for deprotection while the peptide is still anchored to the resin. mdpi.comnih.gov

A pre-dispersion method, where the protected peptide resin is mixed with an aprotic solvent and a thiol scavenger before the addition of the cleavage acid, has been shown to significantly reduce the formation of by-products. google.com

The following table summarizes common arginine protecting groups, associated side reactions, and mitigation approaches.

| Protecting Group | Common Side Reaction(s) | Mitigation Strategy |

| Pbf, Pmc, Mtr | Sulfonation/alkylation of sensitive residues (Trp, Tyr, Cys, Met). rsc.org | Use of scavenger cocktails (e.g., TFA with water, triisopropylsilane, EDT). thermofisher.com Use of Fmoc-Trp(Boc)-OH to protect tryptophan. |

| Pbf, Pmc, Mtr | δ-Lactam formation during coupling. nih.gov | Repetitive couplings; use of alternative protecting groups. nih.gov |

| NO2 | Potential for incomplete removal by standard methods. nih.gov | Deprotection using SnCl2 in mild acid conditions before final cleavage. mdpi.comnih.gov |

| Tos (Tosyl) | Requires harsh deprotection conditions (e.g., anhydrous HF), leading to peptide degradation. google.com | Use of more acid-labile sulfonyl groups like Pbf or Mtr. google.com |

Development of Alternative or Complementary Activating Groups for Arginine Derivatives

The activation of the carboxylic acid group of an incoming amino acid is a fundamental step in peptide bond formation during Solid-Phase Peptide Synthesis (SPPS). For arginine derivatives, this step is critical as inefficient activation or the promotion of side reactions can compromise the synthesis. mdpi.com The most common side reaction during the activation and coupling of protected arginine is the formation of δ-lactam, which reduces coupling efficiency. nih.govresearchgate.net

Traditionally, arginine derivatives are activated using a carbodiimide reagent, such as dicyclohexylcarbodiimide (B1669883) (DCCI) or N,N'-diisopropylcarbodiimide (DIC), in the presence of an activating additive. mdpi.comgoogle.com N-Hydroxybenzotriazole (HOBt) has been a cornerstone additive for decades, working to suppress racemization and improve coupling rates by forming an active ester in situ. google.com However, the use of certain arginine derivatives, like Boc-Arg(Tos)-OH, with carbodiimide activation can still lead to the formation of multiple side-products. google.com

To address the challenges associated with arginine incorporation, significant research has focused on developing more efficient and safer activating reagents and additives.

Alternative Activating Systems:

OxymaPure: Ethyl (hydroxyimino)cyanoacetate, known as OxymaPure, has emerged as a superior, non-explosive alternative to HOBt. It is highly effective in combination with carbodiimides like DIC for activating protected arginine derivatives. mdpi.com

Onium Salts: A major class of alternative coupling reagents is onium salts (aminium/uronium and phosphonium). Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are widely used to achieve rapid and efficient couplings, even in difficult sequences.

Carbodiimide/Oxyma Combinations: The combination of Oxyma Pure with a carbodiimide like tert-butyl ethyl carbodiimide (TBEC) in green solvents has been shown to be highly effective. rsc.org This system has successfully enabled the use of side-chain free arginine in SPPS, which improves the atom economy and sustainability of the process by eliminating the need for a guanidino protecting group and its subsequent removal. rsc.org

Pre-formed Active Esters: While in situ activation is most common, the use of pre-formed active esters, such as N-hydroxysuccinimide (OSu) esters like this compound, provides an alternative. Another example is the use of p-nitrophenyl esters (ONp), which have been employed for incorporating asparagine and glutamine in the presence of HOBt to minimize side reactions. google.com

The choice of activation method is crucial for efficiently incorporating arginine while minimizing side reactions. The development of novel reagents continues to enhance the toolbox available for synthesizing complex arginine-containing peptides.

The table below details various activating systems used for arginine derivatives.

| Activating System | Reagent(s) | Key Features & Applications |

| Carbodiimide / Additive | DCCI/HOBt or DIC/OxymaPure | Standard method for in situ formation of active esters; OxymaPure is a safer, more effective alternative to HOBt. mdpi.comgoogle.com |

| Phosphonium Salts | PyBOP | Efficient coupling reagent, often used for sterically hindered couplings. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Highly reactive coupling agents that promote rapid amide bond formation. HATU is particularly effective for difficult couplings. |

| Green Chemistry Approach | TBEC / OxymaPure | Allows for the use of side-chain unprotected arginine, increasing atom economy and sustainability. rsc.org |

| Pre-formed Active Esters | N-Hydroxysuccinimide (OSu) Esters | Isolated, stable activated derivatives that react with the N-terminal amine without needing a coupling reagent. |

Reactivity, Selectivity, and Mechanistic Insights of Z D Arg Z Osu in Peptide Coupling

Kinetics and Thermodynamics of N-Hydroxysuccinimide Ester Reactivity in Amide Bond Formation

N-Hydroxysuccinimide (NHS) esters are a class of "active esters" widely employed in peptide synthesis due to their favorable balance of reactivity and stability. researchgate.net The reactivity of the NHS ester in Z-D-Arg(Z)-OSu stems from the electron-withdrawing nature of the succinimidyl group, which renders the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of another amino acid or peptide.

From a thermodynamic perspective, the formation of the amide bond is an energetically favorable process. The NHS ester is a high-energy intermediate compared to the resulting, highly stable amide linkage. The leaving group, N-hydroxysuccinimide, is a weak acid and a stable molecule, which contributes to the favorable Gibbs free energy change of the reaction. However, a critical competing reaction is the hydrolysis of the NHS ester by water, which is often present as an impurity in solvents or introduced during the reaction. nih.gov This underscores the importance of anhydrous conditions for maximizing coupling efficiency.

| Parameter | Influence on this compound Coupling |

|---|---|

| Kinetics | The reaction rate is dependent on amine nucleophilicity, solvent polarity, and temperature. The presence of bulky Z-protecting groups may introduce steric hindrance, potentially slowing the rate compared to less hindered NHS esters. |

| Thermodynamics | Amide bond formation is highly favorable (exergonic). The primary competing thermodynamic sink is the hydrolysis of the active ester, leading to the formation of the unreactive Z-D-Arg(Z)-OH. |

| Mechanism | Proceeds via nucleophilic acyl substitution. Evidence supports a multi-step pathway involving a tetrahedral intermediate. mst.edu The stability of the N-hydroxysuccinimide leaving group is a key driving force. |

Stereochemical Fidelity in D-Arginine Incorporation using Active Ester Methods

A paramount concern in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of the activated amino acid. Racemization or epimerization can lead to the formation of diastereomeric peptides that are difficult to separate and can have drastically different biological activities. The risk of epimerization is highest during the activation step of the carboxylic acid. dtic.mil

The use of urethane-based protecting groups, such as the benzyloxycarbonyl (Z) group, is a cornerstone strategy for suppressing racemization. mst.eduresearchgate.net The mechanism of suppression involves the urethane's oxygen atom, which reduces the acidity of the α-proton through an inductive effect and sterically hinders its abstraction by a base. This makes the formation of a planar, achiral enolate intermediate—the primary pathway for racemization—less likely.

While active ester methods, including the use of NHS esters, can be prone to racemization under certain conditions (e.g., excess base, prolonged reaction times), the presence of the Nα-Z group in this compound provides a high degree of protection for the D-configuration of the arginine residue. researchgate.net Therefore, when used under optimized conditions, this compound allows for the incorporation of D-arginine with high stereochemical fidelity.

Influence of Protecting Groups on Reactivity and Solubility in Peptide Synthesis

The choice of protecting groups for the α-amino and side-chain functionalities is critical, influencing not only the prevention of side reactions but also the physical properties of the amino acid derivative, such as solubility and reactivity. In this compound, two Z-groups are employed: one on the α-amino group and one on the ω-guanidino group of the arginine side chain.

The benzyloxycarbonyl (Z) group is a classic protecting group in peptide chemistry, particularly for solution-phase synthesis. nih.govnih.gov Its key features include:

Stability: It is stable to the mildly basic conditions often used for other deprotection steps (like the removal of Fmoc groups) and to mild acid. researchgate.net

Removal: It is typically removed by strong acids like HBr in acetic acid or, more cleanly, by catalytic hydrogenolysis. researchgate.net

Solubility: The Z-groups generally confer good solubility in common organic solvents used for peptide synthesis, such as DMF and Dichloromethane (DCM), which is a desirable characteristic for a building block used in solution-phase synthesis.

The protection of the arginine side chain is particularly important to prevent side reactions. The guanidinium (B1211019) group is a strong nucleophile and base, which can interfere with coupling reactions. The Z-group effectively masks this reactivity. However, arginine derivatives are known to be susceptible to δ-lactam formation, an intramolecular cyclization side reaction. While some protecting groups are better than others at preventing this, the bulky nature of the Z-group can help disfavor the required conformation for this side reaction. olemiss.edu

| Arginine Protecting Group | Key Features | Primary Application Strategy |

|---|---|---|

| Di-Benzyloxycarbonyl (Z, Z) | Suppresses racemization; removed by hydrogenolysis or strong acid; good solubility in organic solvents. researchgate.net | Boc/Bn (Solution Phase) |

| Tos (Tosyl) | Strongly electron-withdrawing; removed by strong acid (HF). Prone to side reactions. nih.gov | Boc/Bn (Solid Phase) |

| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Acid labile (TFA); less prone to migration to Trp than Pmc. science.gov | Fmoc/tBu (Solid Phase) |

| NO₂ (Nitro) | Very stable; prevents δ-lactam formation; removal can be harsh (e.g., SnCl₂ reduction). olemiss.edu | Boc/Bn (Solid Phase) |

Theoretical Models of this compound Reactivity and Conformational Preferences

While specific computational studies focusing exclusively on this compound are not widely documented, theoretical models of its constituent parts provide significant mechanistic and structural insights. Density Functional Theory (DFT) and other quantum-chemical methods are powerful tools for modeling reactivity and conformational landscapes. ias.ac.in

Conformational Preferences: The conformational freedom of this compound is largely dictated by the rotational barriers around several key bonds.

Urethane (B1682113) Bonds: The two Z-group urethane linkages (Cα-N-COO-CH₂Ph and Cω-N-COO-CH₂Ph) can exist in either a cis or trans conformation. NMR studies on related Z-protected amino acids, like Z-proline, have shown that while the trans conformation is generally favored, the cis isomer can be present in significant populations, and the barrier to interconversion can be substantial. pnas.org

Side Chain Dihedrals: The arginine side chain itself has several rotatable bonds (χ1, χ2, χ3, χ4). The bulky Z-groups will heavily restrict the available conformational space, likely favoring extended conformations to minimize steric clash.

Active Ester Orientation: The orientation of the NHS group relative to the rest of the molecule can also vary.

Computational models, such as those used to analyze the conformation of other substituted heterocycles, suggest that even small energy differences (1-2 kcal/mol) between conformers can dictate the dominant structure in solution, though multiple conformations may be accessible at ambient temperatures. ethz.ch

| Conformational Feature | Predicted Preference for this compound |

|---|---|

| Nα-Z Urethane Bond | Predominantly trans, but cis conformer is possible. |

| Nω-Z Urethane Bond | Predominantly trans, similar to the Nα-Z group. |

| Arginine Side Chain (χ angles) | Extended conformations are favored to minimize steric repulsion between the Z-groups and the peptide backbone. |

Strategies to Mitigate Undesired Side Reactions during Coupling and Deprotection Phases

Successful peptide synthesis requires not only efficient bond formation but also the suppression of a multitude of potential side reactions. With a complex building block like this compound, awareness of these pitfalls is crucial.

During Coupling:

δ-Lactam Formation: As mentioned, this intramolecular cyclization of the arginine residue results in a truncated and unreactive chain. This is a particularly severe side reaction for unprotected or inappropriately protected arginine during activation. The use of the bulky Z-group on the side chain helps mitigate this by sterically disfavoring the necessary conformation. Using pre-activated esters like this compound, rather than in situ activation in the presence of the peptide, also reduces the time available for this side reaction to occur.

Guanidinylation: If the arginine side chain were unprotected, its free guanidino group could be acylated by the active ester, leading to undesired branching. The Nω-Z group effectively prevents this. Another potential side reaction is the modification of free amino groups into guanidinium moieties by some coupling reagents, which is avoided by using a pre-formed active ester. science.gov

Hydrolysis: The most common side reaction is the hydrolysis of the active ester by water, leading to the consumption of the reagent. This is mitigated by using anhydrous solvents and ensuring all reagents are dry.

During Deprotection: The removal of Z-groups typically involves catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acidolysis (e.g., HBr/AcOH).

Catalyst Poisoning: If the peptide contains sulfur-containing amino acids like methionine or cysteine, the palladium catalyst used for hydrogenolysis can be poisoned, rendering the deprotection inefficient.

Incomplete Deprotection: The Nω-Z group can sometimes be more difficult to remove than the Nα-Z group, potentially requiring harsher conditions or longer reaction times.

Acid-Induced Side Reactions: Strong acidolysis can cause side reactions at sensitive residues, such as the dehydration of serine or threonine or the formation of aspartimide from aspartic acid residues. science.gov

A key strategy for complex syntheses is the concept of "orthogonal protection," where different classes of protecting groups are used that can be removed by distinct chemical mechanisms, allowing for selective deprotection without affecting other groups. For example, combining Z-groups (removed by hydrogenolysis) with Boc groups (removed by mild acid) and Fmoc groups (removed by mild base) allows for a highly controlled and flexible synthetic route.

Academic Research Applications of Peptides Synthesized with Z D Arg Z Osu

Enzymatic Studies and Biochemical Probes

Peptides containing D-arginine, synthesized using reagents like Z-D-Arg(Z)-OSu, are invaluable tools for enzymology. They enable the detailed investigation of enzyme specificity, mechanism, and inhibition.

The design of specialized protease substrates is essential for discovering and characterizing enzymes with novel specificities. While most proteases are specific to L-amino acids, certain enzymes, particularly of bacterial origin, can recognize and cleave peptide bonds involving D-amino acids. nih.govfrontiersin.org To identify and study these D-amino acid-specific proteases (DSPs), researchers synthesize custom substrates, often containing a D-arginine residue. frontiersin.org

The synthesis of such substrates, for instance, internally quenched fluorogenic substrates, allows for sensitive screening of proteolytic activity in various biological sources. frontiersin.org For example, a substrate designed with D-arginine can be used to probe microbial extracts for novel enzymatic activities. frontiersin.org The incorporation of D-arginine is of particular interest due to the potential for creating substrate mimetics for peptide and protein ligation, leveraging the unique specificity of these enzymes. frontiersin.org The use of a D-amino acid specific protease for ligating L-peptides is an innovative strategy that prevents the common problem of unexpected proteolytic cleavage during the synthesis. nih.gov

The introduction of D-arginine into peptide sequences has proven to be a successful strategy for developing potent and selective enzyme inhibitors. The altered stereochemistry can enhance binding affinity and, crucially, improve the peptide's stability against breakdown by endogenous proteases, a significant advantage for chemical probes. nih.govnih.govacs.org

A key area of research is the inhibition of Protein Arginine Deiminases (PADs), enzymes that convert arginine residues to citrulline and are implicated in inflammatory diseases and cancer. nih.gov Researchers have synthesized D-amino acid analogues of known PAD inhibitors, demonstrating that compounds like d-Cl-amidine are potent and highly selective inhibitors of PAD1. nih.govacs.org Similarly, D-arginine-containing peptides have been developed as inhibitors for other enzyme classes, including Nitric Oxide Synthases (NOS) and Dimethylarginine Dimethylaminohydrolase (DDAH), which are important in regulating nitric oxide production. nih.govmdpi.comrsc.org Conjugates of certain inhibitor scaffolds with oligo-D-arginine have been shown to yield highly potent and selective inhibitors for kinases like ROCK-II. researchgate.net

| Inhibitor Class/Example | Target Enzyme(s) | Key Research Finding | Citations |

| D-amino acid analogues (e.g., d-Cl-amidine) | Protein Arginine Deiminase 1 (PAD1) | D-amino acid substitution led to highly selective and potent PAD1 inhibitors with improved pharmacokinetic properties compared to their L-counterparts. | nih.gov, acs.org |

| D-phenylalanyl-Nω-nitro-D-argininemethylester | Nitric Oxide Synthase (nNOS, eNOS) | This dipeptide exhibited a strong inhibitory effect on neuronal and endothelial NOS (nNOS, eNOS) but did not significantly affect the inducible isoform (iNOS). | nih.gov |

| Ornithine/Arginine Derivatives | Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) | Certain amidine derivatives of ornithine and arginine showed selectivity for DDAH1 over NOS, representing important tool compounds for studying NO regulation. | rsc.org |

| Oligo-D-arginine Conjugates (e.g., ARC-3002) | Rho-associated kinase (ROCK-II) | Conjugation of the inhibitor Fasudil with oligo-D-arginine resulted in a compound with picomolar affinity for ROCK-II and high selectivity over other kinases. | researchgate.net |

Peptides synthesized with this compound are instrumental in elucidating the mechanisms of enzyme action. By comparing how an enzyme interacts with a standard L-arginine peptide versus a D-arginine-containing analogue, researchers can probe the steric and electronic requirements of the active site. nih.govscienceopen.com

For example, studies on PAD enzymes have used peptide substrates to understand their catalytic mechanism. The binding of the substrate's guanidinium (B1211019) group to aspartate residues in the active site is a critical first step. nih.govscienceopen.com The enzyme's ability to discriminate between L- and D-arginine provides insights into the precise geometry required for the nucleophilic attack by an active site cysteine and subsequent catalysis. nih.govscienceopen.com Similarly, investigating how D-amino acids affect the ribosomal active site has provided mechanistic details on how the translational machinery ensures stereochemical fidelity during protein synthesis. researchgate.net The use of peptides with specific proline-flanking residues has also been critical in comparing the specificities of enzymes like post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase. researchgate.net

Peptides incorporating D-arginine are frequently developed as chemical probes to study biological processes in complex environments, including live cells. beilstein-journals.org Their enhanced stability makes them superior to their L-peptide counterparts for such applications. nih.govacs.org These probes are often labeled with fluorophores, allowing for the direct detection and monitoring of biomolecules and enzymatic activity. beilstein-journals.org

For instance, D-arginine-rich peptides have been conjugated to kinase inhibitors to create highly selective and potent probes for specific kinase families within the complex cellular kinome. researchgate.net These probes can be used to track kinase activity and localization, helping to unravel signaling pathways. The development of D-amino acid-based inhibitors for enzymes like PAD1 provides essential tool compounds to dissect the specific roles of individual enzyme isozymes in disease pathogenesis, which is often difficult due to functional redundancy. nih.gov

Mechanistic Investigations of Enzyme Active Sites and Catalytic Pathways

Structural Biology Investigations of Peptide-Protein Interactions

Understanding the three-dimensional structure of peptide-protein complexes is fundamental to biology and drug design. This compound is used to synthesize peptides for these structural studies, where the inclusion of a D-amino acid can be a strategic choice.

To solve the structure of a peptide bound to its protein target using X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, a stable complex is required. Peptides containing D-amino acids can be particularly useful for these studies. The incorporation of a D-amino acid can pre-orient the peptide into a specific conformation, such as a β-turn, which may be necessary for binding. mdpi.com This pre-organization can reduce the entropic cost of binding, leading to higher affinity and a more stable complex amenable to structural analysis. mdpi.com

For example, NMR and small-angle X-ray scattering (SAXS) have been used to study the behavior of arginine-rich peptides like deca-arginine (R10). pnas.org These studies revealed that, unlike similar lysine-rich peptides, R10 molecules are attracted to each other in solution, a phenomenon mediated by the unique properties of the arginine guanidinium group. pnas.org Such structural insights are crucial for understanding how these peptides interact with protein surfaces and biological membranes. pnas.orgnih.gov Synthesizing variants of these peptides with D-arginine using reagents like this compound allows for detailed structure-activity relationship studies to probe the importance of specific residue stereochemistry for these interactions. pnas.orgelifesciences.org

Elucidation of Binding Modes and Interaction Specificity of Arginine-Containing Ligands

The arginine residue, with its positively charged guanidinium group, is frequently involved in critical molecular recognition events. Peptides synthesized using this compound are instrumental in dissecting these interactions. Research has shown that the guanidinium groups of arginine residues are often essential for effective binding to molecular targets like the NaV1.8 channel. mdpi.com For effective ligand-receptor binding, the distance between these charged groups must fall within a specific range, typically between 9 and 12 Å. mdpi.com

Studies on arginine-rich cell-penetrating peptides (CPPs) have utilized D-arginine variants to investigate their binding partners in biological fluids. For instance, hemopexin has been identified as a potential binding partner for D-arginine-rich CPPs in serum, a finding that is crucial for understanding their in vivo fate and cellular uptake mechanisms. acs.org The interaction of D-forms of oligoarginine with serum proteins was explored using techniques like isothermal titration calorimetry and native PAGE, followed by proteomic analysis. acs.org These studies revealed that D-arginine-rich CPPs, such as D-octaarginine (r8), bind to hemopexin with dissociation constants in the submicromolar to micromolar range. acs.org

Furthermore, research on the Leishmania donovani parasite has demonstrated that its arginine sensor and transporter have distinct binding sites. plos.org By using various L-arginine analogues, researchers identified that the amidino group on the arginine side chain is the specific ligand that activates the parasite's Arginine Deprivation Response (ADR). plos.org This highlights the specificity of the interaction and how subtle changes in the ligand, including stereochemistry, can differentiate between binding sites. plos.org Molecular dynamics simulations have also been employed to explore how arginine binds to substrate-binding domains (SBDs) of transporters, revealing that while it may occupy the same site as the cognate substrate, it can fail to induce the necessary conformational changes for transport, thereby acting as an inhibitor. nih.gov

Conformational Analysis of D-Arginine Residues within Peptide Structures

The stereochemistry of amino acid residues profoundly influences the secondary structure of peptides. The incorporation of a D-arginine residue, facilitated by reagents like this compound, can induce specific conformational changes that are critical for biological activity.

The introduction of D-amino acids can destabilize certain secondary structures like α-helices and long β-strands when incorporated into L-peptides. mdpi.com However, they are also known to stabilize turn-like conformations. nih.govmdpi.com For example, substituting an L-amino acid with a D-amino acid can enhance the probability of forming a β-turn, which can pre-stabilize the peptide in a conformation required for receptor binding. mdpi.com This reduction in the entropic cost of binding can lead to increased affinity. mdpi.com

Computational methods and spectroscopic techniques are used to explore the conformational landscape of peptides containing D-arginine. nih.gov Studies on model peptides have shown that charged arginine residues can induce interactions with nearest neighbors that stabilize extended structures. In contrast, when a D-amino acid is introduced, it can significantly alter the accessible conformations. For instance, NMR studies have shown that certain conformations adopted by glycine (B1666218) residues are energetically favorable for D-amino acids but not for other L-amino acids. mdpi.com The inversion of stereochemistry at the chiral center of arginine can lead to noticeable changes in peptide structure, as observed through circular dichroism (CD) spectra. mdpi.com

Rational Design and Synthesis of Bioactive Peptides and Peptidomimetics

The use of this compound is a cornerstone in the rational design of peptides and peptidomimetics with improved therapeutic potential. By strategically incorporating D-arginine, chemists can enhance properties such as stability, bioavailability, and receptor specificity. jpt.com

Constraining a peptide's conformation can significantly enhance its bioactivity and stability. The incorporation of D-amino acids is a key strategy in the construction of such scaffolds. mdpi.comcam.ac.uk Methods like cyclization (e.g., head-to-tail), peptide stapling, and the formation of bicyclic structures are often employed. mdpi.com

During solid-phase peptide synthesis (SPPS), unnatural amino acids, including D-isomers, can be introduced to facilitate covalent cross-linking between residues to form cyclized structures. mdpi.com These constrained structures can lock a peptide into its bioactive conformation. For example, all-hydrocarbon stapling using a ruthenium-catalyzed ring-closing metathesis reaction can constrain α-helical peptides. cam.ac.uk The synthesis of complex multicyclic peptides can be achieved by combining enzymatic macrocyclization with chemical ligation techniques like oxime ligation. acs.orgnih.gov The inclusion of D-amino acids in these complex architectures can be crucial for achieving the desired final structure and function. acs.org

The chirality of an amino acid is a critical determinant of a peptide's biological function. Swapping an L-arginine for a D-arginine can have dramatic effects on bioactivity, stability against enzymatic degradation, and receptor interaction. mdpi.commdpi.com

The strategic incorporation of D-amino acids is a widely used method to improve the enzymatic stability of peptides. jpt.com However, this modification can also significantly alter biological function. For example, in the α-conotoxin RgIA, substituting the 11th position arginine with D-arginine (RgIA[11r]) was found to potently inhibit the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) while decreasing potency at the α9α10 nAChR. mdpi.com This demonstrates that D-amino acid substitution can not only modify stability but also alter the activity and selectivity of a peptide. mdpi.com

Conversely, in some cases, replacing an L-amino acid with its D-enantiomer can reduce or abolish activity. acs.org For instance, substituting L-histidine with D-histidine in one peptide reduced its antioxidant activity. mdpi.com The recognition of the RGD sequence by integrins is highly specific, and introducing a D-isomer of aspartic acid renders the peptide inactive. acs.org These findings underscore that the impact of chirality is context-dependent and must be empirically determined for each peptide-receptor system.

| Peptide/System | Modification | Observed Effect | Reference |

|---|---|---|---|

| α-Conotoxin RgIA | L-Arg at position 11 replaced with D-Arg | Potent inhibition of α7 nAChR; decreased potency at α9α10 nAChR. | mdpi.com |

| Antioxidant Peptide | L-His replaced with D-His | Reduced antioxidant activity. | mdpi.com |

| RGD Peptide | L-Asp replaced with D-Asp | Inactive for integrin binding. | acs.org |

| Gonadotropin-Releasing Hormone | Substitution with a D-amino acid | Enhanced β-turn conformation, leading to super-agonist activity. | mdpi.com |

| dDAVP Analogue | L-Arg to D-Arg at position 8 | Reduced vasopressor activity and enhanced antidiuretic activity. | spandidos-publications.com |

Structure-activity relationship (SAR) studies are essential for optimizing peptide drug candidates. The synthesis of a series of analogues containing systematic modifications, such as the substitution with D-arginine, allows researchers to identify the key residues and structural motifs responsible for bioactivity.

A prominent example is the SAR study of 1-desamino-8-D-arginine vasopressin (dDAVP), a synthetic analogue of vasopressin. spandidos-publications.comresearchgate.net In dDAVP, the substitution of L-arginine at position 8 with D-arginine is a key modification that significantly reduces the hormone's vasopressor activity while enhancing its antidiuretic effect. spandidos-publications.com Further SAR studies using techniques like alanine (B10760859) scanning on dDAVP revealed that the amino acids in the cyclic part of the peptide are crucial for its antiproliferative activity on cancer cells, whereas substitution of the D-arginine at position 8 had a lesser impact on this specific activity. spandidos-publications.comnih.gov

SAR studies on arginine-rich cell-penetrating peptides have also been conducted to optimize their design for delivering cargo like steric-block oligonucleotides. nih.gov Similarly, studies on peptides that induce larval settlement in marine invertebrates found that a C-terminal arginine was critical for activity, and peptides with a narrow range of molecular mass (250–600 g/mol ) were most effective. biologists.com These studies provide a rational basis for designing new peptides with improved properties for various therapeutic and biotechnological applications. researchgate.netnih.gov

| Peptide System | Key Finding | Implication for Design | Reference |

|---|---|---|---|

| dDAVP | Amino acids in the N-terminal loop are critical for antiproliferative activity. | Focus modifications on the cyclic core to enhance anticancer effects. | spandidos-publications.comnih.gov |

| dDAVP | D-Arg8 substitution conserves antiproliferative activity but alters receptor selectivity. | D-Arg can be used to fine-tune receptor specificity and reduce side effects. | spandidos-publications.com |

| Oyster Larval Settlement Peptides | Tri- and tetrapeptides with a C-terminal arginine are most potent. | Short peptides with a C-terminal Arg are optimal for this biological activity. | biologists.com |

| Arginine-Rich CPPs | Overall charge density is important for RNA binding. | Maintaining a high positive charge is key for designing effective RNA-binding peptides. | nih.govnih.gov |

Impact of D-Arginine Chirality on Peptide Bioactivity and Receptor Binding

Research into Polymeric Polypeptides and Bioconjugates

The conjugation of polypeptides to synthetic polymers is an expanding field of research aimed at creating advanced biomaterials with enhanced therapeutic properties. researchgate.netrsc.org D-arginine-containing polypeptides, synthesized using precursors like this compound, are of particular interest for these applications due to their increased stability and unique biological activities.

Researchers have investigated cell-penetrating peptide-linked polymers as novel enhancers for the membrane permeation of biomolecules. acs.org For example, poly(N-vinylacetamide-co-acrylic acid) bearing D-octaarginine was shown to enhance the cellular uptake of plasmid DNA and proteins like β-galactosidase and bovine serum albumin. acs.org The cationic D-octaarginine interacts electrostatically with anionic biomolecules, forming nanoscale complexes that facilitate internalization. acs.org

The synthesis of well-defined arginine-containing polymers via methods like reversible addition-fragmentation chain transfer (RAFT) polymerization allows for precise control over the molecular weight and architecture of these bioconjugates. Combining polypeptides with polymers can improve the solubility, processability, and antifouling properties of the biological component, greatly expanding their potential applications. researchgate.net These bioconjugates are being developed as carriers for a range of therapeutics, including small molecule drugs, nucleic acids, and proteins, with the goal of improving drug stability, targeting, and controlled release. rsc.orgresearchgate.net

This compound as a Building Block for Branched Polypeptide Architectures

The synthesis of macromolecules with complex, branched architectures is a significant area of polymer chemistry, aiming to create materials with novel properties. Z-D-Arg(Z)₂-OSu has been utilized as a key building block for constructing such structures, particularly those with a polypeptide backbone. rsc.org

A prominent example involves the creation of branched polypeptides built upon a poly[L-lysine] (poly[Lys]) backbone. In this methodology, the poly[Lys] serves as a scaffold, with its free ε-amino groups acting as initiation sites for the growth of side chains. These side chains can be oligopeptides, such as oligo-[DL-alanine] (dl-Ala). The resulting structure, poly[Lys(dl-Alam)], provides a platform with free α-amino groups at the terminus of each alanine side chain. rsc.org

It is at this stage that Z-D-Arg(Z)₂-OSu is introduced. The activated OSu ester of the D-arginine derivative reacts efficiently with the terminal α-amino groups of the side chains. This coupling reaction grafts the protected D-arginine residue onto the ends of the numerous branches, creating a highly complex, multi-layered polypeptide architecture. rsc.org The general structure can be represented as poly[Lys(Argi-dl-Alam)], where 'i' denotes the number of arginine residues (typically i<1, indicating not all branches may be capped) and 'm' represents the length of the alanine oligomer. rsc.org

The use of the D-enantiomer (D-Arg) is significant as it can influence the final conformation and biological properties of the polypeptide, such as its resistance to enzymatic degradation. The protecting groups (Z) are crucial for preventing unwanted side reactions during the coupling process and are typically removed in a final deprotection step, often using strong acids like hydrogen bromide in glacial acetic acid, to yield the final polycationic branched polypeptide. rsc.org

Table 1: Components of Branched Polypeptide Synthesis

| Component | Role | Example |

|---|---|---|

| Backbone Polymer | Provides the primary scaffold for branching. | Poly[L-lysine] |

| Side Chain Monomer | Forms the branches extending from the backbone. | N-carboxy-dl-alanine anhydride |

| Terminal Amino Acid | Caps the branches, adding specific functionality. | Z-D-Arg(Z)₂-OSu |

| Deprotection Reagent | Removes protecting groups to yield the final polymer. | HBr in glacial acetic acid |

Investigation of Physicochemical and Biological Properties of Synthetic Polypeptides

Following the synthesis of these branched polypeptides, extensive research is conducted to understand their physicochemical and biological characteristics. The incorporation of D-arginine, facilitated by Z-D-Arg(Z)₂-OSu, profoundly influences these properties.

The physicochemical properties are often studied using a variety of analytical techniques. The average molar mass and polydispersity of the polymers are determined through methods like sedimentation equilibrium measurements, gel-filtration chromatography, and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). rsc.org

A key area of investigation is the conformational behavior of these polypeptides in solution. Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for this purpose. For instance, studies on poly[Lys(Argi-dl-Alam)] (RAK) have revealed how the polypeptide's conformation changes in response to environmental conditions like pH. The presence of the highly charged arginine residues at the periphery of the molecule dictates its solution structure, which can transition between ordered and random coil conformations. rsc.org These conformational changes are critical as they can affect the molecule's interactions with biological systems.

The biological properties of these synthetic polypeptides are also a major focus. The dense cationic charge, resulting from the numerous arginine residues on the surface of the branched architecture, promotes interaction with negatively charged biological membranes. Researchers study these interactions using model systems to predict the polypeptide's behavior in vivo. Furthermore, properties such as biodegradability, cytotoxicity, and immunoreactivity are assessed to determine the potential of these materials for biomedical applications. rsc.org The identity of the terminal amino acid (in this case, arginine) has been shown to be a critical determinant of the polypeptide's cytotoxic effects on various cell types. rsc.org

Table 2: Characterization of Arginine-Tipped Branched Polypeptides

| Property Investigated | Analytical Method(s) | Key Findings |

|---|---|---|

| Molar Mass & Polydispersity | Sedimentation equilibrium, Gel-filtration, MALDI-TOF-MS | Provides data on the size and uniformity of the synthesized polymers. rsc.org |

| Conformation in Solution | Electronic Circular Dichroism (ECD) Spectroscopy | Conformation is pH-dependent, influenced by the charged arginine residues. rsc.org |

| Biological Interaction | Interaction with biomembrane models | Cationic surface promotes strong interaction with negatively charged membranes. rsc.org |

| Biocompatibility | In vitro cytotoxicity assays | Cytotoxic effects are dependent on the terminal amino acid identity. rsc.org |

Preparation of Peptide-Polymer Conjugates for Advanced Material Research

The synthesis of peptide-polymer conjugates represents a frontier in materials science, aiming to combine the precise functionality of peptides with the processability and stability of synthetic polymers. nih.gov The branched polypeptides synthesized using Z-D-Arg(Z)₂-OSu are themselves advanced peptide-based polymers, but they can also serve as platforms for creating even more complex conjugate materials.

The field of peptide-polymer conjugates involves attaching synthetic polymer chains to peptides or, conversely, decorating synthetic polymers with peptides. The branched polypeptides like poly[Lys(Argi-dl-Alam)] can be considered a "grafting-from" system, where the peptide side chains are grown from the poly[lysine] backbone. rsc.org This structure can be further modified to create advanced conjugates.

For example, the high density of functional groups (the guanidino groups of arginine) on the surface of the branched polypeptide makes it an ideal candidate for further conjugation. These groups could be used as attachment points for other molecules, such as imaging agents, targeting ligands, or even synthetic polymers like poly(ethylene glycol) (PEG), a process known as PEGylation. This creates hybrid materials with enhanced properties, such as improved circulation time in biological systems.

Another avenue of research is the development of peptide-grafted nanoparticles for applications in nanomedicine and materials science. While not a direct use of Z-D-Arg(Z)₂-OSu, analogous research where poly-L-lysine is grafted onto silica (B1680970) nanoparticles demonstrates the potential. researchgate.net The resulting cationic polymer-coated nanoparticles show promise as antimicrobial agents. researchgate.net The branched, arginine-terminated polypeptides could be similarly conjugated to nanoparticle surfaces to create materials with a high density of cationic charges for applications like gene delivery or as novel antimicrobial surfaces. The combination of a natural peptide component with a synthetic polymer or nanoparticle core generates hybrid materials with properties that are not achievable with either component alone. nih.gov

Analytical Characterization Methodologies for Z D Arg Z Osu and Its Derived Peptides in Research

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for both purifying Z-D-Arg(Z)-OSu-containing peptides and assessing their purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of peptide synthesis reactions and for the purification of the final peptide product. In the synthesis of peptides using this compound, HPLC allows researchers to track the consumption of the activated amino acid and the formation of the desired peptide, as well as any side products. google.com

For purification, preparative HPLC is often employed. This method uses a column with a larger diameter to handle greater quantities of the crude peptide mixture. The fractions containing the pure peptide are collected, and the solvent is subsequently removed. The purity of the collected fractions is then confirmed using analytical HPLC.

A typical HPLC setup for analyzing this compound-derived peptides involves a reversed-phase column (e.g., C18) and a mobile phase gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. biorxiv.org

Interactive Data Table: Illustrative HPLC Conditions for Peptide Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18, 3-5 µm particle size | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the gradient. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for elution. |

| Gradient | 5% to 95% B over 30 minutes | To elute peptides of varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 214 nm and 280 nm | Detection of the peptide backbone and aromatic side chains. |

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of this compound and the resulting peptides is critical, as the biological activity of peptides is highly dependent on their stereochemistry. Chiral chromatography is the gold standard for determining the enantiomeric purity of amino acids and peptides. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. researchgate.net

For peptides containing D-amino acids like this compound, it is crucial to verify that no racemization has occurred during the synthesis process. thieme-connect.de Chiral HPLC methods can effectively separate diastereomeric peptides, which may form if there is any L-enantiomer contamination or if racemization occurs at any of the chiral centers during synthesis. researchgate.netthieme-connect.de

Spectroscopic Characterization in Research Settings

Spectroscopic techniques provide detailed information about the structure and properties of molecules and are essential for the unambiguous characterization of this compound and its peptide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Protecting Groups and Peptide Backbones

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed three-dimensional structure of peptides in solution. chemrxiv.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

1D ¹H NMR provides information about the chemical environment of each proton in the molecule. The presence of the benzyloxycarbonyl (Z) protecting groups on both the alpha-amino group and the arginine side chain can be confirmed by the characteristic signals of the aromatic protons. uzh.ch

2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish through-bond connectivity between protons, which helps in assigning the signals to specific amino acid residues within the peptide sequence. uzh.ch NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximities between protons, which is crucial for determining the secondary structure of the peptide. chemrxiv.orguzh.ch

Interactive Data Table: Expected ¹H NMR Chemical Shift Ranges for Z-Protected Arginine Residues

| Proton | Expected Chemical Shift (ppm) | Notes |

| Z-group aromatic H | 7.2 - 7.4 | Signals from the benzyl (B1604629) protecting groups. |

| Arginine α-H | 4.0 - 4.5 | Position can be influenced by neighboring residues. |

| Arginine β-H | 1.7 - 1.9 | |

| Arginine γ-H | 1.5 - 1.7 | |

| Arginine δ-H | 3.1 - 3.3 | Adjacent to the guanidinium (B1211019) group. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Sequence Verification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a peptide with high accuracy. biorxiv.org This confirms that the correct number of amino acid residues have been incorporated into the peptide chain. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptide analysis. rsc.org

Tandem mass spectrometry (MS/MS) is employed for peptide sequencing. In this method, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The pattern of fragment ions (b- and y-ions) allows for the determination of the amino acid sequence, confirming the correct assembly of the peptide. soton.ac.uk

UV-Vis Spectroscopy for Concentration Determination and Deprotection Monitoring

UV-Vis spectroscopy is a straightforward and widely used technique for determining the concentration of peptides in solution. The peptide bond absorbs UV light at around 214 nm. For peptides containing aromatic amino acids like tyrosine or tryptophan, absorbance at 280 nm can also be used for quantification. The Z-protecting groups also have a characteristic UV absorbance that can be utilized.

Furthermore, UV-Vis spectroscopy can be employed to monitor the removal of the Z-protecting groups. The disappearance of the characteristic absorbance of the Z-group upon deprotection, for instance, by catalytic hydrogenation, indicates the completion of the reaction. ru.nl

Advanced Analytical Techniques for Peptide Characterization

The successful synthesis of a peptide is merely the initial step. A comprehensive understanding of its composition, structure, and function requires a suite of advanced analytical methods. These techniques provide critical information, from verifying that the correct amino acids are present in the expected ratios to elucidating the peptide's three-dimensional shape and its binding interactions with other molecules. For peptides derived from this compound, these analyses are crucial for confirming the integrity of the final product after deprotection and purification.

Amino Acid Analysis (AAA) is a cornerstone technique for confirming the identity and quantity of a synthesized peptide. It is considered a gold standard for determining the amino acid composition of proteins and peptides. The primary goal of AAA is to verify that the constituent amino acids are present in the correct stoichiometric ratios, which provides strong evidence that the desired peptide has been successfully assembled.

The process begins with the complete hydrolysis of the peptide into its individual amino acid constituents. Acid hydrolysis, most commonly using 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C for 24 hours) under vacuum, is the standard method for breaking the peptide bonds. The resulting mixture of free amino acids is then separated, detected, and quantified, typically using ion-exchange or reversed-phase liquid chromatography (LC).

Several key considerations are vital for an accurate AAA of a peptide derived from this compound:

Complete Hydrolysis: The robust peptide bonds must be fully cleaved to release all amino acid residues for accurate quantification. Incomplete hydrolysis, which can occur with sterically hindered bonds (e.g., between Ile and Val), may require longer hydrolysis times.

Amino Acid Stability: Not all amino acids are stable under standard acid hydrolysis conditions. Tryptophan is typically destroyed, while serine and threonine are partially degraded. Methionine can be oxidized. To mitigate these issues, alternative hydrolysis methods or protective agents can be used. For instance, adding phenol (B47542) to the HCl solution can help protect tyrosine from halogenation.

Deprotection: For a peptide synthesized using this compound, the Z-protecting groups must be removed before the final AAA is performed on the purified peptide. The analysis confirms the composition of the final, deprotected peptide. The hydrolysis step itself would cleave these protecting groups, but the analysis is intended to verify the composition of the final, intended product.

Quantification: After separation, the amino acids are often derivatized to enhance their detection by UV or fluorescence detectors. The peak areas from the chromatogram are compared to those of a known standard mixture to calculate the molar ratios of each amino acid. The concentration of the peptide can then be calculated as the average of the concentrations of the individual amino acids found in its sequence.

A typical result from an AAA is a table comparing the expected number of each amino acid residue to the experimentally determined values, normalized to a stable amino acid like Leucine or Alanine (B10760859).

Table 1: Example Amino Acid Analysis Data for a Hypothetical Decapeptide

This table illustrates the expected outcome for a hypothetical peptide with the sequence Phe-Gly-Ala-Val-Leu-D-Arg-Pro-Gly-His-Lys after successful synthesis and purification.

| Amino Acid | Expected Molar Ratio | Experimental Molar Ratio |

| Aspartic Acid (Asx) | 0 | 0.01 |

| Glutamic Acid (Glx) | 0 | 0.02 |

| Serine (Ser) | 0 | 0.00 |

| Glycine (B1666218) (Gly) | 2 | 2.05 |

| Histidine (His) | 1 | 0.98 |

| Arginine (Arg) | 1 | 1.01 |

| Threonine (Thr) | 0 | 0.00 |

| Alanine (Ala) | 1 | 1.00 |

| Proline (Pro) | 1 | 1.03 |

| Tyrosine (Tyr) | 0 | 0.00 |

| Valine (Val) | 1 | 0.95 |

| Methionine (Met) | 0 | 0.00 |

| Lysine (B10760008) (Lys) | 1 | 0.99 |

| Isoleucine (Ile) | 0 | 0.00 |

| Leucine (Leu) | 1 | 0.97 |

| Phenylalanine (Phe) | 1 | 1.01 |

The data shown is for illustrative purposes.

While Amino Acid Analysis confirms what a peptide is made of, Circular Dichroism (CD) spectroscopy reveals how it is folded. CD is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides and proteins, the primary source of chirality is the L- or D-configuration of the amino acids and the secondary structures (α-helices, β-sheets, turns, and random coils) they form. This makes CD an invaluable, non-destructive tool for rapidly assessing the secondary structure and conformational integrity of a synthesized peptide in solution.

The analysis is typically performed in the far-UV region (190-250 nm), where the peptide backbone amide bonds are the principal absorbing chromophores. Each type of secondary structure imparts a characteristic CD spectrum:

α-Helix: Shows strong positive bands around 192 nm and two distinct negative bands at approximately 208 nm and 222 nm.

β-Sheet: Displays a negative band between 210-220 nm and a positive band between 195-200 nm.

Random Coil: Characterized by a strong negative band near 200 nm and very low ellipticity above 210 nm.

CD spectroscopy is particularly useful for:

Confirming Folding: Verifying that a purified peptide has adopted a folded conformation rather than remaining as an unstructured random coil.

Assessing Stability: Monitoring conformational changes as a function of temperature, pH, or denaturants, allowing for the determination of the peptide's melting temperature (Tm).

Studying Binding Interactions: Observing changes in the CD spectrum upon the addition of a ligand (e.g., another peptide, a protein, or a nucleic acid), which can indicate a conformational change in the peptide upon binding. For instance, an unstructured, arginine-rich peptide may adopt a more ordered helical structure upon binding to its target.

The results are typically presented as a plot of molar ellipticity [θ] versus wavelength.

Table 2: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

This table summarizes the key spectral features used to identify common secondary structures in peptides primarily composed of L-amino acids. A peptide made of D-amino acids would show inverted signs for these features.

| Secondary Structure | Wavelength of Positive Peak (nm) | Wavelength of Negative Peak(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195-200 | ~210-220 |

| Random Coil | ~212 (weak) | ~198-200 |

| Polyproline II Helix | ~228 | ~206 |

These wavelengths are approximate and can vary based on the specific peptide sequence, solvent, and other experimental conditions.

Microcalorimetry techniques directly measure the heat changes associated with biochemical binding events. Isothermal Titration Calorimetry (ITC) is the most prominent of these methods and is considered the gold standard for characterizing the thermodynamics of ligand binding in solution. It provides a complete thermodynamic profile of a molecular interaction in a single experiment, offering deep insights into the forces driving the binding event.